Physical Properties vs. Phenylthiourea
The ortho-methoxy and meta-methyl substitution pattern of 2-Methoxy-5-methylphenylthiourea results in a significantly lower melting point (127-130 °C) [1] compared to the unsubstituted phenylthiourea (145-150 °C) [2]. This is a direct consequence of the substituents' influence on crystal lattice energy. The compound also has a higher molecular weight (196.27 g/mol) [3] than phenylthiourea (152.22 g/mol) [4].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 127-130 °C |
| Comparator Or Baseline | Phenylthiourea (CAS 103-85-5): 145-150 °C |
| Quantified Difference | Δ ≈ 15-23 °C lower |
| Conditions | Standard laboratory conditions as reported in vendor specifications. |
Why This Matters
The lower melting point indicates distinct physical handling properties and may be advantageous for specific formulation or purification processes where a lower temperature is required.
- [1] BaseChem. (n.d.). 2-甲氧基-5-甲基苯基硫脲 2-Methoxy-5-methylphenylthiourea. Retrieved from http://www.basechem.org/chemical/32301. View Source
- [2] ChemicalBook. (n.d.). 103-85-5 CAS DataBase: N-phenylthiourea. Retrieved from https://www.chemicalbook.cn/. View Source
- [3] PubChem. (2025). 2-Methoxy-5-methylphenylthiourea. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/88686-29-7. View Source
- [4] PubChem. (2025). 1-Phenyl-2-thiourea. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-2-thiourea. View Source
